molecular formula C9H9BrO B1595093 3-Bromo-1-phenylpropan-1-one CAS No. 29636-75-7

3-Bromo-1-phenylpropan-1-one

Cat. No. B1595093
CAS RN: 29636-75-7
M. Wt: 213.07 g/mol
InChI Key: RTXGOKBYAHABBR-UHFFFAOYSA-N
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Description

3-Bromo-1-phenylpropan-1-one is a chemical compound that falls under the category of aryl ketones . It is used in the preparation of other compounds .


Synthesis Analysis

Propiophenone, a related compound, can be prepared by Friedel–Crafts reaction of propanoyl chloride and benzene. It is also prepared commercially by ketonization of benzoic acid and propionic acid over calcium acetate and alumina at 450–550 °C .


Molecular Structure Analysis

The molecular formula of 3-Bromo-1-phenylpropan-1-one is C9H9BrO . The molecular weight is 213.07 g/mol.


Chemical Reactions Analysis

The Diels–Alder cycloaddition of 3-bromo-1-phenylprop-2-ynone with furan and 2-methylfuran has been studied using the molecular electron density theory through DFT calculation at the B3LYB/6-311G (d,p) level of theory .

Scientific Research Applications

Stereospecific Conversion and Organic Synthesis

  • Research by Aftab et al. (2000) demonstrated the stereospecific conversion of diastereoisomeric 1,3-diols into orthoesters, followed by treatment with acetyl bromide to obtain 1,3-bromo acetates, which are crucial intermediates in organic synthesis (Aftab et al., 2000).
  • Jakhar and Makrandi (2012) conducted a study on the efficient synthesis of 3-Bromoflavones under solvent-free conditions, highlighting the potential for green chemistry applications (Jakhar & Makrandi, 2012).

Photolysis and Radical Generation

  • Bales et al. (2001) explored the generation and reaction of alkyl radicals containing different beta-leaving groups, providing insights into the formation of olefin cation radicals (Bales et al., 2001).

Etherification and Phase-Transfer Catalysis

  • Wang, Chen, and Wang (2008) investigated the etherification of 1-bromo-3-phenylpropane with phenol under phase-transfer catalytic conditions, contributing to the understanding of reaction mechanisms and kinetics in organic synthesis (Wang, Chen, & Wang, 2008).

Dermal Absorption Characteristics

  • Frasch, Dotson, and Barbero (2011) conducted a study on the dermal absorption characteristics of 1-Bromopropane, which is closely related to 3-Bromo-1-phenylpropan-1-one, providing valuable data on dermal exposure and absorption rates (Frasch, Dotson, & Barbero, 2011).

Applications in Building Blocks and Synthesis

  • Westerlund, Gras, and Carlson (2001) investigated 1-Bromo-3-buten-2-one as a building block in organic synthesis, an area closely related to the applications of 3-Bromo-1-phenylpropan-1-one (Westerlund, Gras, & Carlson, 2001).

Antimicrobial Activities and Synthesis

  • Balaji et al. (2017) studied the synthesis and antimicrobial activities of substituted compounds related to 3-Bromo-1-phenylpropan-1-one, showing the potential medicinal applications of these compounds (Balaji et al., 2017).

Photoreactivity and Chemical Properties

  • Zhang, Sarkar, Weragoda, Rajam, Ault, and Gudmundsdottir (2014) researched the photochemistry of related compounds, shedding light on their photoreactivity and potential applications in photochemical processes (Zhang et al., 2014).

Safety And Hazards

The safety data sheet for a related compound, 1-Bromo-3-phenylpropane, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-bromo-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXGOKBYAHABBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30952104
Record name 3-Bromo-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-phenylpropan-1-one

CAS RN

29636-75-7
Record name 3-Bromo-1-phenyl-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29636-75-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromopropiophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029636757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromo-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30952104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopropiophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.203
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S An, BS Park - Tetrahedron, 2018 - Elsevier
Photolysis of α-bromopropiophenones in acetonitrile results in formation of β-bromopropiophenones with good product selectivity, which can be coined as 1,2-Br shift reaction. The …
Number of citations: 3 www.sciencedirect.com
L Suresh, PSV Kumar, Y Poornachandra… - Bioorganic & Medicinal …, 2016 - Elsevier
… cascade transformation via [Bmim]HSO 4 ionic liquid mediated reaction, using an equimolar mixture of thiochroman-4-one, benzaldehyde, thiourea and 3-bromo-1-phenylpropan-1-one …
Number of citations: 23 www.sciencedirect.com
DB Biradar, S Zhou, HM Gau - Organic Letters, 2009 - ACS Publications
… The catalytic systems of both (S)- and (R)-BINOL ligands were used for 2-thienyl additions to 3-bromo-1-phenylpropan-1-one (1q), affording both enantiomeric products of (S)-2q and (R)…
Number of citations: 40 pubs.acs.org
WKO Teixeira, DY de Albuquerque… - …, 2020 - thieme-connect.com
… [64] The key step was the synthesis of intermediate 21 by asymmetric catalytic 2-thienyl addition to 3-bromo-1-phenylpropan-1-one (19) catalyzed by a titanium catalyst of (S)-BINOL 20, …
Number of citations: 8 www.thieme-connect.com
W Yang - 2018 - search.proquest.com
This thesis focuses on the base-promoted stoichiometric alkyl carbon–halogen bond (R–X, X= Cl, Br, I) cleavages by rhodium porphyrins to give rhodium porphyrin alkyls and …
Number of citations: 0 search.proquest.com
MT Barho, S Oppermann, FC Schrader… - …, 2014 - Wiley Online Library
… 1-(3-Oxo-3-phenylpropyl)-N-(4-phenoxyphenyl)piperidine-4-carboxamide (44): Compound 14 (312 mg, 0.94 mmol), 3-bromo-1-phenylpropan-1-one (220 mg, 1.03 mmol), and K 2 CO 3 …
S Zhou, CR Chen, HM Gau - Organic Letters, 2010 - ACS Publications
… It is worth noting that the asymmetric addition to the β-halophenone of 3-bromo-1-phenylpropan-1-one afforded 3v in an excellent 95% ee (entry 22). To determine the absolute …
Number of citations: 45 pubs.acs.org
D Petzold - 2020 - epub.uni-regensburg.de
This thesis presents photochemical and photocatalytic oxidative halogenations of arenes and aryl cyclopropanes as well as the reductive generation of fluorophosgene. The common …
Number of citations: 5 epub.uni-regensburg.de

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